4,4-Dimethylhexan-2-ol
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Overview
Description
4,4-Dimethylhexan-2-ol is an organic compound belonging to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a hexane chain, which also has two methyl groups attached to the fourth carbon. This compound is often used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Dimethylhexan-2-ol can be synthesized through several methods. One common method involves the reaction of 4,4-dimethylhexan-2-one with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4,4-dimethylhexan-2-one using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylhexan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4,4-dimethylhexan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 4,4-Dimethylhexan-2-one.
Reduction: 4,4-Dimethylhexane.
Substitution: 4,4-Dimethylhexyl chloride.
Scientific Research Applications
4,4-Dimethylhexan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4,4-Dimethylhexan-2-ol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The hydroxyl group can undergo nucleophilic attack, leading to various chemical transformations. These interactions are crucial in its role as a reagent in organic synthesis and its potential biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylhexan-2-ol
- 4,4-Dimethylhexan-3-ol
- 2,4-Dimethylhexane
Uniqueness
4,4-Dimethylhexan-2-ol is unique due to the specific positioning of its methyl groups and hydroxyl group, which imparts distinct chemical reactivity and physical properties. This structural uniqueness makes it valuable in specific synthetic applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H18O |
---|---|
Molecular Weight |
130.23 g/mol |
IUPAC Name |
4,4-dimethylhexan-2-ol |
InChI |
InChI=1S/C8H18O/c1-5-8(3,4)6-7(2)9/h7,9H,5-6H2,1-4H3 |
InChI Key |
CJGWLHDFPXIKQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)CC(C)O |
Origin of Product |
United States |
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